1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one
Description
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one is a complex organic compound that features a piperazine ring substituted with a furylcarbonyl group and a phenylprop-2-en-1-one moiety
Properties
IUPAC Name |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-8-15-5-2-1-3-6-15)19-10-12-20(13-11-19)18(22)16-7-4-14-23-16/h1-9,14H,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVKJKOGRXAOX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Introduction of the Furylcarbonyl Group: The furylcarbonyl group can be introduced via acylation reactions using furylcarbonyl chloride and the piperazine derivative.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through aldol condensation reactions involving benzaldehyde and acetone, followed by further functionalization to attach it to the piperazine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-en-1-one moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one can be compared with similar compounds such as:
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone.
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-amine: This compound features an amine group instead of a ketone.
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-carboxylic acid: This compound has a carboxylic acid group instead of a ketone.
The uniqueness of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a furylcarbonyl group and a phenylprop-2-en-1-one moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Synthesis
The synthesis of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one typically involves several steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving ethylenediamine and dihaloalkanes.
- Introduction of the Furylcarbonyl Group : Acylation reactions using furylcarbonyl chloride are employed to attach this group to the piperazine derivative.
- Formation of the Phenylprop-2-en-1-one Moiety : This moiety is synthesized via aldol condensation reactions involving benzaldehyde and acetone, followed by further functionalization to link it to the piperazine ring.
Anticancer Activity
The compound's mechanism of action may involve inhibition of specific enzymes or receptors, modulating biochemical pathways associated with cancer cell proliferation. Preliminary studies on related compounds have indicated that piperazine derivatives can act as enzyme inhibitors, potentially leading to anticancer effects . Further research is necessary to elucidate the specific anticancer properties of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one.
Antiviral Effects
Research has highlighted the antiviral potential of piperazine derivatives against viruses such as HIV and HSV. In vitro studies have demonstrated that certain piperazine compounds can provide moderate protection against viral infections . The specific antiviral activity of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one remains to be investigated but could be promising based on its structural characteristics.
The biological activity of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one is hypothesized to stem from its ability to interact with molecular targets involved in critical biological pathways. The compound may function as an inhibitor by binding to specific proteins or enzymes, thereby disrupting normal cellular processes .
Comparison with Related Compounds
A comparison with similar compounds can provide insight into the unique properties of 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one | Structure | Potential antimicrobial, anticancer, antiviral |
| 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-ol | Similar structure with alcohol group | Antimicrobial properties observed |
| 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-carboxylic acid | Similar structure with carboxylic acid group | Potentially different biological interactions |
Case Studies and Research Findings
While direct case studies on 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one are scarce, research on related piperazine compounds provides valuable insights:
- Antiviral Screening : A study on novel piperazine derivatives indicated significant antiviral activity against HIV and other viruses, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Activity : Research has shown that certain piperazine derivatives possess antibacterial and antifungal properties, highlighting their potential as therapeutic agents against infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
